molecular formula C30H42N6O8S B141424 Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl) CAS No. 139346-17-1

Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)

Cat. No. B141424
M. Wt: 646.8 g/mol
InChI Key: HYNSSBPBTFFZKW-OUPFVLIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl), also known as cyclo(SPVLW), is a cyclic peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. The cyclic structure of the peptide allows it to adopt a specific conformation that is required for binding to these targets. Once bound, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) can modulate the activity of these targets, leading to the observed biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) are diverse and depend on the specific biological target that it interacts with. Some of the observed effects include inhibition of enzyme activity, modulation of receptor signaling, and regulation of ion channel activity. These effects can lead to changes in cellular processes such as apoptosis, cell cycle progression, and immune response.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) in lab experiments is its unique structure, which allows it to interact with various biological targets. This makes it a versatile tool for studying different biological processes. However, one limitation of using Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) is its relatively low stability, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for research on Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW). One area of interest is the development of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW)-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the identification of new biological targets for Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) and the elucidation of its mechanism of action. Additionally, the optimization of the synthesis and purification methods for Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) could improve its stability and yield, making it a more practical tool for scientific research.

Synthesis Methods

The synthesis of Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, followed by cleavage of the peptide from the support and cyclization. The final product can be purified through high-performance liquid chromatography (HPLC).

Scientific Research Applications

Cyclo(SPVLW) has been studied extensively in various scientific fields, including cancer research, neurodegenerative diseases, and immunology. In cancer research, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)(SPVLW) has been shown to modulate the immune response by regulating cytokine production and T cell activity.

properties

CAS RN

139346-17-1

Product Name

Cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)

Molecular Formula

C30H42N6O8S

Molecular Weight

646.8 g/mol

IUPAC Name

(2S)-2-amino-3-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C30H42N6O8S/c1-17(2)12-24(27(38)33-20(15-37)13-19-14-32-23-9-6-5-8-21(19)23)34-29(40)26(18(3)4)35-28(39)25-10-7-11-36(25)30(41)22(31)16-45(42,43)44/h5-10,14-15,17-18,20,22,24-26,32H,11-13,16,31H2,1-4H3,(H,33,38)(H,34,40)(H,35,39)(H,42,43,44)/t20-,22-,24+,25+,26-/m1/s1

InChI Key

HYNSSBPBTFFZKW-OUPFVLIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H]3C=CCN3C(=O)[C@@H](CS(=O)(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C(C(C)C)NC(=O)C3C=CCN3C(=O)C(CS(=O)(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NC(=O)C(C(C)C)NC(=O)C3C=CCN3C(=O)C(CS(=O)(=O)O)N

Other CAS RN

139346-17-1

synonyms

BQ 153
BQ-153
c(D-Trp-D-Cys(SO3-Na+)-Pro-D-Val-Leu)
cyclo(D-Sal-L-Pro-D-Val-L-Leu-D-Trp-)
cyclo(Sal-Pro-Val-Leu-Trp-)
cyclo(sulfoalanyl-prolyl-valyl-leucyl-tryptophyl)

Origin of Product

United States

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